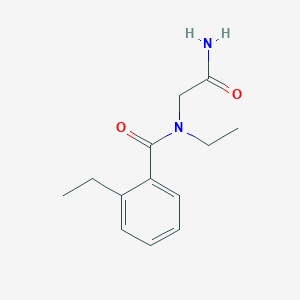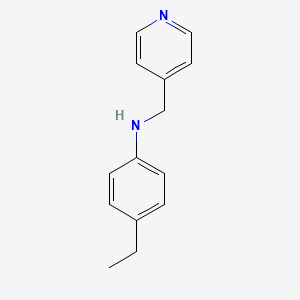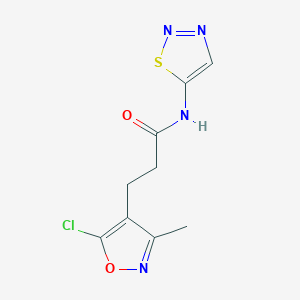
2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester is an organic compound with a complex structure that includes a cyano group, a benzyloxyphenyl group, and a propenoic acid methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester typically involves the reaction of 3-benzyloxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the double bond in the propenoic acid moiety.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alkanes.
科学研究应用
2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester involves its interaction with molecular targets and pathways within biological systems. The cyano group and benzyloxyphenyl moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Cyano-3-phenylpropenoic acid methyl ester: Lacks the benzyloxy group, making it less complex and potentially less versatile.
3-(3-Benzyloxyphenyl)propenoic acid methyl ester:
Uniqueness
2-Cyano-3-(3-benzyloxyphenyl)propenoic acid methyl ester is unique due to the presence of both the cyano group and the benzyloxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl (E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)16(12-19)10-15-8-5-9-17(11-15)22-13-14-6-3-2-4-7-14/h2-11H,13H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQFRPZVDLHWBK-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-chloro-2-fluorophenyl)methyl]-4-fluoro-2-(methylsulfonylmethyl)aniline](/img/structure/B7671787.png)
![2-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7671795.png)

![3-[4-(2-Bromophenyl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7671811.png)
![2-[4-[(5-Chloro-2-fluorophenyl)methylamino]phenyl]sulfonylethanol](/img/structure/B7671814.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(dimethylcarbamoylamino)ethyl]-2-methylpropanamide](/img/structure/B7671816.png)
![1-[(1S)-1-(2,4-dichlorophenyl)ethyl]-3-(1,3-dimethylpyrazol-4-yl)urea](/img/structure/B7671826.png)
![4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-2-one](/img/structure/B7671830.png)
![1-[(1R)-1-phenylethyl]-3-(thiadiazol-5-yl)urea](/img/structure/B7671838.png)
![[4-(2-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7671846.png)
![N-[5-(cyclohexylmethyl)-1H-pyrazol-3-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7671864.png)


